molecular formula C24H24N4O3 B2366209 N-(4-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923682-65-9

N-(4-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2366209
CAS No.: 923682-65-9
M. Wt: 416.481
InChI Key: WECDCPMXNCMWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N-(4-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide, a complex organic compound, has been explored in various synthesis and characterization studies. For instance, Hassan, Hafez, and Osman (2014) synthesized and characterized similar pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, providing insights into their structural properties based on elemental analysis and spectral data (Hassan, Hafez, & Osman, 2014).

Cytotoxic Activity

Significant research has been conducted on the cytotoxic activity of related compounds. Hassan et al. (2015) investigated the cytotoxicity of pyrazolo[1,5-a]pyrimidines and related Schiff bases against various human cancer cell lines, revealing potential applications in cancer therapy (Hassan, Hafez, Osman, & Ali, 2015). This aligns with the study by Kim et al. (2011), which synthesized phenylpyrazolodiazepin-7-ones as analogs of aminopyrazole amide scaffold and evaluated their antiproliferative effects on cancer cells (Kim, Kim, Lee, Yu, & Hah, 2011).

Antimicrobial Activity

Compounds similar to this compound have also been evaluated for their antimicrobial properties. A study by Amr et al. (2016) synthesized and analyzed a related compound for its antimicrobial activity against gram-positive and gram-negative bacteria (Amr, Mohamed, Al-Omar, & Ghabbour, 2016).

Structural Analysis

Structural analysis of related compounds has been a key focus in several studies. Quiroga et al. (1999) conducted NMR solution studies and X-ray diffraction studies on pyrazolo[3,4-b]pyridines, which are structurally similar to the compound , providing valuable information about their tautomeric structures (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999).

Applications in Mycobacterium tuberculosis Research

Research has also extended to the application of similar compounds in targeting specific bacterial enzymes. Samala et al. (2013) synthesized pyrazolo[4,3-c]pyridine derivatives and evaluated their efficacy as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, indicating potential in tuberculosis treatment (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-3-13-27-15-20(23(29)25-14-17-9-11-19(31-2)12-10-17)22-21(16-27)24(30)28(26-22)18-7-5-4-6-8-18/h4-12,15-16H,3,13-14H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECDCPMXNCMWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.